TrxR-IN-D9

Descripción general

Descripción

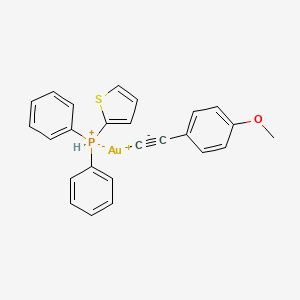

TrxR-IN-D9 is a cell permeable, highly stable phosphinyl gold (I) acetylide complex . It acts as a highly potent inhibitor of thioredoxin reductase (TrxR), with an EC₅₀ of 2.8 nM .

Molecular Structure Analysis

The chemical formula of TrxR-IN-D9 is C25H20AuOPS . Its exact mass is 596.06 and its molecular weight is 596.434 .

Chemical Reactions Analysis

TrxR-IN-D9 acts by blocking the redox-active selenenylsulfide motif of TrxR in an irreversible manner . It displays high selectivity over glutathione reductase .

Physical And Chemical Properties Analysis

TrxR-IN-D9 has a chemical formula of C25H20AuOPS and a molecular weight of 596.434 . The elemental analysis shows that it contains Carbon (50.35%), Hydrogen (3.38%), Gold (33.02%), Oxygen (2.68%), Phosphorus (5.19%), and Sulfur (5.38%) .

Aplicaciones Científicas De Investigación

Cancer Treatment Research

TrxR-IN-D9: is a potent inhibitor of thioredoxin reductase (TrxR) , with an EC₅₀ value of 2.8 nM . It has been shown to selectively reduce the viability and proliferation of cancer cells such as MCF-7 (breast cancer) and HT-29 (colon cancer) without affecting normal cells . This specificity makes it a promising candidate for targeted cancer therapies.

Antimalarial Drug Development

The enzyme TrxR is essential for maintaining redox equilibrium in Plasmodium species , which cause malaria . TrxR-IN-D9’s ability to inhibit TrxR could be leveraged to develop new antimalarial drugs that target the parasite’s redox system.

Redox Biology Studies

TrxR-IN-D9’s action of blocking the redox-active selenenylsulfide motif of TrxR in an irreversible manner provides a tool for scientists to study redox biology and the role of thioredoxin systems in various cellular processes.

Xenograft Model Experiments

TrxR-IN-D9 has been used to suppress the growth of MCF-7 xenografts in BALB/c nude mice . This application is crucial for preclinical studies in cancer research, providing insights into the compound’s efficacy and safety in a living organism.

Selective Toxicity Analysis

The compound’s high selectivity over glutathione reductase (EC₅₀ > 1000 nM) allows researchers to analyze selective toxicity profiles, which is vital for understanding the therapeutic window of potential drugs .

Pharmacokinetics and Stability Studies

TrxR-IN-D9 is described as a highly stable phosphinyl gold(I) acetylide complex . Its stability and cell permeability are important characteristics for pharmacokinetic studies, which are essential for drug development.

Mecanismo De Acción

Target of Action

TrxR-IN-D9 is a potent and selective inhibitor of thioredoxin reductase (TrxR) . TrxR is a key enzyme involved in redox regulation and antioxidant defense . It plays a significant role in maintaining the redox balance of cells .

Mode of Action

TrxR-IN-D9 acts by blocking the redox-active selenenylsulfide motif of TrxR in an irreversible manner . It displays high selectivity over glutathione reductase, with an EC50 value of 2.8 nM .

Biochemical Pathways

The TrxR system is a main redox control system that is integral to scavenging reactive oxygen species (ROS) and protecting cells from the damages of free radicals . This system contains a Trx protein as a donor of hydrogen that is reduced by TrxR enzyme using NADPH to promote its activities . TrxR-IN-D9, by inhibiting TrxR, disrupts this system and affects the redox balance within the cell .

Result of Action

TrxR-IN-D9 has the capability to inhibit tumor proliferation both in vitro and in vivo . It selectively reduces the viability and proliferation of MCF-7 and HT-29 cancer cells . In addition, it induces necrosis/apoptosis of these cells . In animal models, TrxR-IN-D9 effectively inhibits the growth of tumors .

Propiedades

IUPAC Name |

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13PS.C9H7O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;4-7H,2H3;/q;-1;+1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROLHVHTLXUINH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#[C-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CS3.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21AuOPS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TrxR-IN-D9 | |

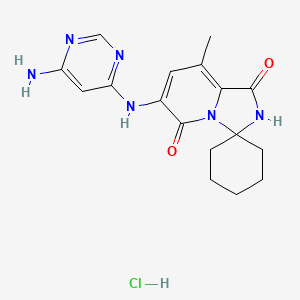

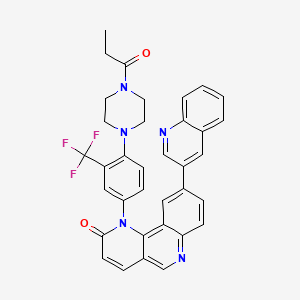

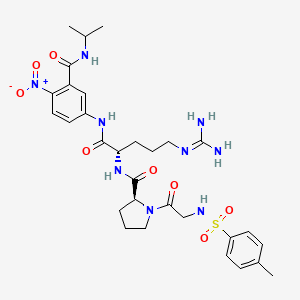

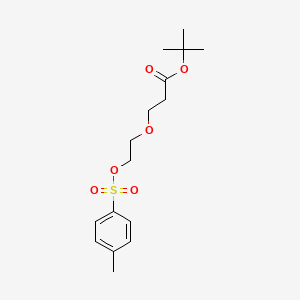

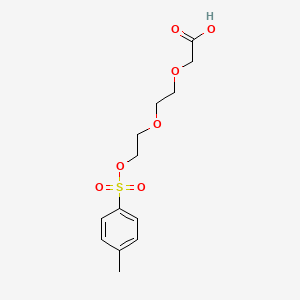

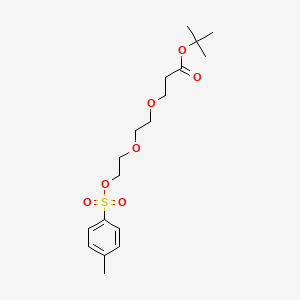

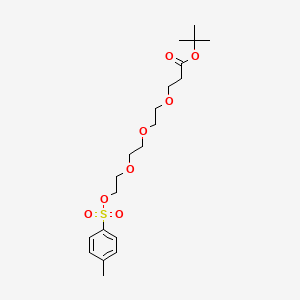

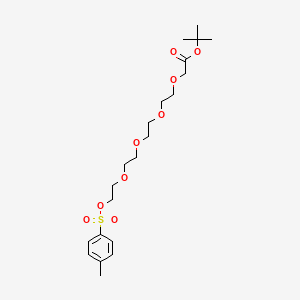

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)